molecular formula C10H13NO3 B13096709 (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid

(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid

Cat. No.: B13096709
M. Wt: 195.21 g/mol
InChI Key: AHHGOBRUDALIPK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid (CAS 28311-44-6) is a chiral beta-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical research . Its molecular structure, featuring a hydroxyphenyl moiety and a bioactive amino acid backbone, makes it a valuable non-proteinogenic building block for the synthesis of complex peptides and enzyme inhibitors . Researchers primarily utilize this compound as a key intermediate in the design and development of novel therapeutic agents, particularly for targeting neurological and cardiovascular disorders . Its structural characteristics are leveraged to create analogs of statins and other molecules that interact with specific disease pathways . The (S)-enantiomer is especially important for producing stereospecific compounds, ensuring high binding affinity and target specificity in drug candidates. The compound's hydrochloride salt form is often employed to enhance solubility for various experimental formulations . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S)-4-amino-3-(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1

InChI Key

AHHGOBRUDALIPK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)CN)O

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the Mannich reaction, where an amino group is introduced to a carbonyl compound in the presence of formaldehyde and a primary or secondary amine . The reaction conditions often require controlled temperatures and pH to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of biocatalysts and enzymatic processes is also explored to enhance the efficiency and environmental sustainability of the production .

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions through three key functional groups:

Functional Group Reaction Types Key References
Amino (-NH₂)Acylation, alkylation, condensation
Hydroxyl (-OH)Oxidation, esterification
Carboxylic Acid (-COOH)Esterification, amide formation

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Ruthenium(III)-Catalyzed Oxidation

In alkaline medium, the compound reacts with hexacyanoferrate(III) ([Fe(CN)₆]³⁻) in the presence of Ru(III) catalyst:

  • Kinetics : First-order dependence on [Fe(CN)₆³⁻] and [Ru(III)], zero-order in substrate concentration .

  • Products : N-(4-hydroxyphenyl)formamide and malonic acid .

  • Mechanism : Proposed Ru(III)-substrate complex formation followed by electron transfer .

Conditions :

  • Temperature: 26°C

  • pH: Alkaline (controlled [OH⁻])

  • Catalyst: [Ru(H₂O)₅(OH)]²⁺

Condensation and Heterocycle Formation

The amino group participates in condensation reactions to form hydrazones and heterocyclic compounds:

Heterocyclic Derivatives

  • Pyrazole/Pyrrole Formation : Achieved via cyclocondensation with diketones .

  • Oxadiazole Synthesis : Reaction with carbonyl compounds under reflux .

Acylation and Alkylation

The amino group reacts with acylating/alkylating agents:

Reaction Type Reagents Products Conditions
AcylationAcetic anhydrideN-Acetyl derivativesRoom temperature
AlkylationMethyl iodideN-Methylated compoundsBasic pH

Esterification and Amide Formation

The carboxylic acid group forms esters and amides:

Esterification

  • Reagents : Ethanol/H⁺ (acid-catalyzed).

  • Product : Ethyl ester derivatives.

Reaction Optimization Parameters

Critical factors influencing reaction outcomes:

Parameter Optimal Range Impact on Yield
Temperature25–80°CHigher yields at moderate temps
pH8–12 (alkaline)Essential for oxidation/condensation
Solvent2-Propanol/water mixturesEnhances solubility

Mechanistic Insights

  • Oxidation : Proceeds via a Ru(III)-substrate complex, with OH⁻ facilitating electron transfer .

  • Condensation : Nucleophilic attack by the amino group on electrophilic carbonyl carbons .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Peptides and Statin Analogues

One of the primary applications of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid is as an intermediate in the synthesis of peptides, particularly statin analogues. These compounds are utilized for their cholesterol-lowering effects and are crucial in treating hyperlipidemia. The derivatives of this amino acid have been shown to exhibit significant inhibitory action on human plasma renin, making them promising candidates for hypertension treatment .

1.2 Anticancer Activity

Research indicates that compounds featuring a 4-hydroxyphenyl substituent, such as this compound, exhibit anticancer properties. Studies have demonstrated structure-dependent anticancer activity against various cancer cell lines, including non-small cell lung cancer (NSCLC). The compound's derivatives have been shown to reduce cell viability significantly in these models, suggesting potential for further development as anticancer agents .

2.1 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It may play a role in mitigating neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress within neuronal cells. This aspect is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.

2.2 Antimicrobial Properties

Emerging studies have highlighted the antimicrobial properties of this compound derivatives against WHO priority pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Synthesis of Statin AnaloguesDemonstrated efficacy in inhibiting human plasma renin activity; potential for hypertension treatment.
Anticancer ActivityShowed reduced A549 cell viability; structure-dependent effects noted across various derivatives.
Antimicrobial PropertiesExhibited activity against multiple pathogens; implications for new drug development.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to various physiological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ring Derivatives

Key Structural Variations

The phenyl ring substituent significantly alters physicochemical and pharmacological properties. Below is a comparison with analogs:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Notes
(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid -OH 28311-44-6 C₁₀H₁₃NO₃ 195.215 394.4 ± 32.0 Research compound; potential GABA-B activity
Baclofen (±) -Cl 1134-47-0 C₁₀H₁₂ClNO₂ 213.661 N/A FDA-approved for spasticity; GABA-B agonist
4-Amino-3-(4-fluorophenyl)butanoic acid -F 52237-19-1 C₁₀H₁₂FNO₂ 197.206 329.1 ± 32.0 Experimental; fluorinated analog with altered pharmacokinetics
Tolibut (4-methylphenyl analog) -CH₃ 28311-38-8 C₁₁H₁₅NO₂ 193.24 N/A GABA analog; psychoactive effects

Physicochemical Insights :

  • Hydroxyl vs. Chlorine: The hydroxyl group in this compound increases polarity compared to baclofen’s chlorine, likely enhancing aqueous solubility but reducing lipid membrane permeability .
  • Fluorine Substitution : The 4-fluoro analog (CAS: 52237-19-1) exhibits a lower boiling point (329.1 °C ) due to reduced hydrogen bonding compared to the hydroxylated compound .
Pharmacological Implications
  • Baclofen : The racemic (±)-baclofen is a potent GABA-B receptor agonist. Its R-enantiomer (STX209) is under clinical investigation for neurological disorders, highlighting enantiomer-specific activity .
  • Hydroxyphenyl vs.
  • Tolibut : The 4-methyl analog (Tolibut) shares structural similarity with phenibut but lacks clinical validation, emphasizing the role of substituent bulk in modulating psychoactivity .

Stereochemical Variants

Enantiomeric differences critically impact biological activity:

Compound Name Configuration CAS Number Notes
This compound S 28311-44-6 Potential enantioselective GABA-B affinity
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid R 741217-33-4 Research use; stereochemistry affects receptor binding
STX209 (R-baclofen) R 1134-47-0 (R) Clinically active enantiomer for fragile X syndrome

Hydrochloride Salts and Prodrugs

Several analogs are synthesized as hydrochloride salts to improve stability or solubility:

Compound Name Salt/Form CAS Number Molecular Weight (g/mol) Notes
(S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid HCl Hydrochloride 270596-38-8 259.67 Enhanced stability; research use
L-β-Homotyrosine HCl Hydrochloride 219967-69-8 473.57 Fmoc-protected derivative for peptide synthesis

Applications : Hydrochloride salts are common in drug formulation, while Fmoc-protected variants (e.g., L-β-Homotyrosine HCl) serve as intermediates in peptide chemistry .

Research and Clinical Relevance

  • GABA-B Receptor Modulation: Structural analogs like baclofen and Tolibut demonstrate the importance of phenyl substituents in GABA-B receptor affinity. The hydroxyl group in this compound may offer a balance between polarity and receptor binding, warranting further in vitro studies .
  • Stereoselective Effects : The (S)-enantiomer’s activity profile remains underexplored compared to baclofen’s R-form (STX209), suggesting opportunities for targeted neuropharmacology research .

Biological Activity

(S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid, commonly referred to as β-homotyrosine , is a derivative of the amino acid tyrosine, with the molecular formula C10H13NO3C_{10}H_{13}NO_3. This compound has garnered significant interest in biological and pharmaceutical research due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. For instance, it acts as an inhibitor of kynurenine 3-hydroxylase, which is crucial in the kynurenine pathway associated with neuroprotection and excitotoxicity mitigation .
  • Receptor Interaction : It binds to various receptors on cell surfaces, modulating signal transduction pathways that are vital for cellular communication and function. This interaction may influence neurotransmitter release and neuronal excitability.
  • Antioxidant Properties : The presence of the 4-hydroxyphenyl group contributes to its antioxidant activity, allowing it to neutralize free radicals and protect cells from oxidative stress .

Therapeutic Potential

Research indicates that this compound exhibits various therapeutic properties:

  • Neuroprotective Effects : Its ability to inhibit excitotoxic processes positions it as a potential candidate for treating neurodegenerative diseases where oxidative stress plays a critical role .
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects in various studies, suggesting its utility in conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Preliminary investigations have shown that derivatives of this compound possess antimicrobial properties against drug-resistant bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Neuroprotection Study :
    • A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage, highlighting its potential for neuroprotective applications.
  • Antimicrobial Testing :
    • A series of derivatives were synthesized and tested against ESKAPE pathogens (a group of bacteria known for their multidrug resistance). Some derivatives exhibited promising antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
  • Inflammation Model :
    • In vivo models demonstrated that administration of this compound reduced inflammation markers in carrageenan-induced edema models, suggesting its potential use in inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
NeuroprotectionInhibition of excitotoxicity ,
AntioxidantScavenging free radicals,
Anti-inflammatoryReduction of inflammatory markers ,
AntimicrobialActivity against drug-resistant pathogens ,

Table 2: Research Findings on Derivatives

CompoundActivity TestedResultReference
N-(4-hydroxyphenyl)-β-alanineAntimicrobialMIC > 64 µg/mL
Esterified derivativeAntifungalNo activity
Dihydrazide derivativeAntimicrobial (Gram-negative)Effective

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for stereocontrolled synthesis of (S)-4-Amino-3-(4-hydroxyphenyl)butanoic acid?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis is critical for stereochemical control. For example, Boc-protected intermediates can be coupled with hydroxyphenyl precursors via Michael addition, followed by deprotection and acidification. Chiral resolution techniques (e.g., HPLC with chiral columns) can isolate the (S)-enantiomer, as demonstrated in Baclofen synthesis workflows .

Q. Which analytical techniques are optimal for confirming the stereochemistry and functional group integrity of this compound?

  • Methodological Answer : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons) and aromatic substitution patterns. IR spectroscopy identifies carboxyl (–COOH) and hydroxyl (–OH) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Comparative studies with racemic mixtures or derivatives (e.g., fluorophenyl analogs) can resolve ambiguities .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring (e.g., –OH vs. –Cl) affect the biological activity of 4-amino-3-phenylbutanoic acid derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the phenyl ring. For example, replacing –OH with –Cl (as in Baclofen) alters hydrophobicity and receptor binding. Assays measuring GABAB_B receptor affinity or metabolic stability (e.g., microsomal stability tests) can quantify these effects. Computational docking studies may explain differences in binding pocket interactions .

Q. What experimental strategies address contradictions in reported enantiomer-specific pharmacological effects?

  • Methodological Answer : Discrepancies may arise from impurities or assay conditions. Use chiral purity validation (≥98% ee via chiral HPLC) and standardized in vitro models (e.g., transfected HEK293 cells expressing GABAB_B receptors). Cross-reference with Arbaclofen (R-enantiomer of Baclofen) studies, where enantiomer-specific efficacy in spasticity was confirmed via dose-response curves .

Q. How can researchers optimize enantiomeric excess (ee) in catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution. Reaction parameters (temperature, solvent polarity) should be tuned to favor the (S)-enantiomer. Monitor ee progression using inline spectroscopy (e.g., circular dichroism). Comparative data from fluorophenyl derivatives highlight solvent effects on stereoselectivity .

Data Analysis & Experimental Design

Q. What statistical approaches reconcile conflicting solubility or stability data across studies?

  • Methodological Answer : Apply multivariate analysis to variables like pH, solvent composition, and temperature. For example, aqueous solubility discrepancies may arise from protonation states of the amino and carboxyl groups (pKa ~2.5 and ~9.8). Use Hansen solubility parameters (HSPs) to model solvent compatibility .

Q. How should metabolic stability assays be designed to evaluate hepatic clearance of this compound?

  • Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Compare with stable analogs (e.g., methyl ester prodrugs) to identify metabolic soft spots. Include Baclofen as a positive control for GABAergic metabolite profiling .

Contradiction Resolution

Q. Why do some studies report divergent results for in vivo bioavailability?

  • Methodological Answer : Bioavailability variations may stem from formulation differences (e.g., salt forms vs. free acid) or species-specific absorption. Conduct comparative pharmacokinetics (PK) in rodent and non-rodent models using isotopically labeled compound. Cross-validate with Caco-2 permeability assays to isolate absorption mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.